molecular formula C27H32N2O3 B5160190 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine

Cat. No. B5160190
M. Wt: 432.6 g/mol
InChI Key: IIEPXNVIPLFQDO-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an anti-parasitic drug, but later it was found to have psychoactive properties. BZP has been used as a recreational drug, and it is known to produce effects similar to amphetamines. In recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in alertness, energy, and euphoria.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine has been found to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and increases the release of glucose from the liver. 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine has been found to have a similar effect on the brain as amphetamines, leading to an increase in alertness, energy, and euphoria.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and has a relatively low cost. It is also stable and can be stored for extended periods. However, one limitation is that it is a psychoactive compound and requires special handling. It is also difficult to control the dosage and purity of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for the study of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine. One direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of depression and anxiety disorders. Further studies are also needed to understand the long-term effects of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine on the brain and body. Additionally, the development of new synthetic methods for 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine could lead to the discovery of new compounds with therapeutic potential.
In conclusion, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine involves the reaction of 1-(4-hydroxy-3-methoxyphenyl)propan-2-ol with benzyl chloride in the presence of a base to form 1-[4-(benzyloxy)-3-methoxyphenyl]propan-2-ol. This intermediate is then reacted with 2-ethoxyphenylpiperazine in the presence of a dehydrating agent to form 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-3-31-25-12-8-7-11-24(25)29-17-15-28(16-18-29)20-23-13-14-26(27(19-23)30-2)32-21-22-9-5-4-6-10-22/h4-14,19H,3,15-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEPXNVIPLFQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine

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